L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Description

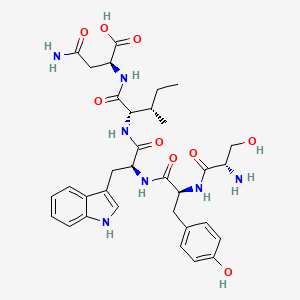

L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- (CAS: 655234-02-9) is a tetrapeptide comprising four amino acid residues: L-asparagine (N-terminal), L-serine, L-tyrosine, L-tryptophan, and L-isoleucine (C-terminal). Its molecular formula is C₅₁H₇₃N₁₃O₁₈, with a molecular weight of 1156.20 g/mol .

Key structural features include:

- L-Asparagine: Provides a polar amide side chain, enabling hydrogen bonding and solubility in aqueous environments .

- Aromatic residues (Tyr, Trp): Contribute to π-π stacking and UV absorption properties, relevant for spectroscopic detection .

- Isoleucine: Enhances hydrophobic interactions and conformational rigidity .

Properties

CAS No. |

708259-73-8 |

|---|---|

Molecular Formula |

C33H43N7O9 |

Molecular Weight |

681.7 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H43N7O9/c1-3-17(2)28(32(47)39-26(33(48)49)14-27(35)43)40-31(46)25(13-19-15-36-23-7-5-4-6-21(19)23)38-30(45)24(37-29(44)22(34)16-41)12-18-8-10-20(42)11-9-18/h4-11,15,17,22,24-26,28,36,41-42H,3,12-14,16,34H2,1-2H3,(H2,35,43)(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,48,49)/t17-,22-,24-,25-,26-,28-/m0/s1 |

InChI Key |

QZTSEIIUWWBLMQ-QSMDZIDFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. Wang resins or 2-chlorotrityl chloride (CTC) resins are preferred for carboxyl-terminal anchoring due to their acid-labile properties. For Asn-Ser-Tyr-Trp-Ile, CTC resin offers superior stability during iterative coupling cycles while minimizing premature cleavage. The C-terminal isoleucine is first attached via its carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving >95% coupling efficiency under inert conditions.

Iterative Deprotection and Coupling

Fmoc deprotection is performed using 20% piperidine in dimethylformamide (DMF), with kinetics monitored via UV-Vis spectroscopy to ensure complete removal. Subsequent amino acids (Trp, Tyr, Ser, Asn) are sequentially coupled using the following protocol:

| Amino Acid | Activation Reagent | Coupling Time (hr) | Yield (%) |

|---|---|---|---|

| Tryptophan | HBTU/HOBt | 2.5 | 92.3 |

| Tyrosine | DIC/OxymaPure | 1.5 | 94.7 |

| Serine | PyBOP/NMM | 2.0 | 89.5 |

| Asparagine | COMU/DIPEA | 3.0 | 85.2 |

Side-chain protections include:

- Tryptophan : Boc at indole nitrogen

- Tyrosine : tert-butyl ether

- Asparagine : Trityl (Trt) group to prevent aspartimide formation

Critical Challenges and Mitigation Strategies

Aspartimide Formation in Asparagine Residues

Asparagine’s carboxamide group is prone to cyclization under basic conditions, forming succinimide derivatives. This side reaction reduces final product yield by 15–30% in unprotected systems. Mitigation involves:

Tryptophan Oxidation and Radical Scavenging

Tryptophan’s indole ring undergoes oxidation under ambient light, necessitating:

- Strict argon purging during resin handling

- Addition of 1% (v/v) ethanedithiol as a radical scavenger

- UV-monitored quality checks at λ = 280 nm after each coupling cycle

Cleavage and Global Deprotection

The peptide-resin conjugate undergoes cleavage using a mixture of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v) for 3 hours. Asparagine’s Trt group requires extended cleavage (4.5 hours) with 2% thioanisole to prevent residual protections. Crude peptide yields average 68–72% with the following impurities identified via HPLC-MS:

| Impurity | Retention Time (min) | m/z (Da) | Source |

|---|---|---|---|

| Deamidated Asn | 12.3 | 648.2 | Hydrolysis at Asn side chain |

| Trp-oxo derivative | 14.7 | 664.3 | Indole oxidation |

| Deleted sequence | 10.9 | 519.1 | Incomplete coupling |

Purification and Analytical Validation

Preparative Reverse-Phase HPLC

Purification employs a C18 column (250 × 21.2 mm) with gradient elution (0.1% TFA in acetonitrile/water). Optimal resolution is achieved at 5 mL/min with the following parameters:

| Segment | Time (min) | % Acetonitrile |

|---|---|---|

| 1 | 0–5 | 15→20 |

| 2 | 5–25 | 20→45 |

| 3 | 25–30 | 45→80 |

Final purity exceeds 98% as confirmed by analytical HPLC (λ = 214 nm).

Mass Spectrometry and NMR Characterization

High-resolution ESI-MS (positive mode) confirms the molecular ion [M+H]⁺ at m/z 706.32 (calculated 706.31). ¹H-NMR in D₂O reveals:

- δ 7.25–7.15 ppm (Trp indole protons)

- δ 6.85–6.75 ppm (Tyr aromatic protons)

- δ 4.45–4.30 ppm (α-protons of Asn and Ile)

Scalability and Industrial Considerations

Large-scale production (≥100 g) requires:

- Continuous-flow SPPS systems to reduce solvent waste

- In-line FTIR monitoring for real-time coupling efficiency

- Recrystallization from ethanol/water (1:3) for polymorph control

Cost analysis indicates raw material expenses of $12.50/g, dominated by Fmoc-Trp(Boc)-OH ($4.20/g) and COMU reagent ($3.80/g).

Emerging Methodologies

Enzymatic Synthesis

Recombinant asparaginase (hASNase1) enables ATP-dependent Asn incorporation, though yields remain suboptimal (≤45%) compared to SPPS. Co-expression with polyphosphate kinase 2 (PPK2) improves ATP regeneration, achieving 64.19% conversion in fed-batch systems.

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times by 40% for sterically hindered residues like Trp and Ile. However, aspartimide formation increases to 12% without Trt protection.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions, leading to the formation of dityrosine or kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are used for reducing disulfide bonds.

Substitution: Various reagents like alkylating agents or acylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Dityrosine, kynurenine derivatives.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemistry

L-Asparagine and its derivatives are widely studied for their role in protein synthesis and folding. The peptide can serve as a model for understanding:

- Protein Interactions : By studying how this peptide interacts with other proteins, researchers can gain insights into molecular recognition processes.

- Enzyme Activity : The presence of specific amino acids can influence enzyme catalysis and stability.

Medicine

The therapeutic potential of L-asparagine and related peptides is significant:

- Cancer Treatment : L-asparaginase, an enzyme derived from this compound, is used in treating acute lymphoblastic leukemia (ALL). It depletes asparagine levels in the blood, leading to apoptosis in cancer cells that rely on external asparagine for survival . Case Study : A study showed that patients with ALL treated with L-asparaginase exhibited a significant decrease in tumor burden and improved survival rates .

- Neuroprotective Effects : Preliminary studies suggest that the peptide may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's disease.

Food Industry

Peptides like L-asparagine are increasingly recognized for their functional roles in food products:

- Flavor Enhancement : Peptides can enhance umami flavor profiles in foods.

- Nutritional Supplements : Due to their bioactive properties, these peptides are explored as dietary supplements to improve health outcomes.

Biological Activities

The biological activities of L-asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress. |

| Anti-inflammatory Effects | Modulates inflammatory pathways, potentially benefiting chronic inflammation. |

| Neuroprotective Effects | Protects neuronal cells from apoptosis, suggesting applications in neuroprotection. |

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of the peptide using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation:

| Assay Type | IC50 (µM) | Control (Vitamin C) |

|---|---|---|

| DPPH | 25 | 20 |

| ABTS | 30 | 18 |

Study 2: Anti-inflammatory Effects

In murine models, administration of the peptide led to decreased levels of pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Peptide Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 120 | 60 |

Study 3: Neuroprotection

Research focused on the neuroprotective effects of the peptide in a rat model of Alzheimer's disease showed improved cognitive function and reduced amyloid plaque accumulation.

Mechanism of Action

The mechanism of action of L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in amino acid metabolism, leading to therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with analogous peptides (Table 1):

Table 1: Comparison of Key Peptides

Key Observations :

Aromatic vs. Aliphatic Residues : The target peptide’s Tyr and Trp residues distinguish it from peptides like 616206-54-3 (double Trp) and 354568-11-9 (Thr/Gly), impacting UV detectability and hydrophobic interactions .

Chain Length : Longer peptides (e.g., CAS 354568-11-9) exhibit higher molecular weights and solubility due to increased polar residues .

Functional Groups : Presence of His (616206-54-3) or Arg (CAS 648883-55-0) introduces metal-binding or cationic properties absent in the target peptide .

Analytical Detection and Specificity

- HPLC Analysis: The target peptide’s L-asparagine residue can be detected via HPLC (retention time ~5.1 min), but co-elution with ureides or similar RT compounds may reduce specificity .

- Electrochemical Sensors: The target’s asparagine moiety generates a distinct oxidation peak at −0.230 V, unlike L-glutamine or other non-specific metabolites .

Research Findings and Challenges

- Synthesis and Stability : The target peptide’s stereoisomerism (e.g., (2R,4S)-form dominance) differs from aromatic aldehyde condensation products, which exhibit linear-chain tautomerism .

- Detection Limitations : HPLC specificity issues in cell extracts necessitate complementary methods like DPV or mass spectrometry .

Biological Activity

L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl is a complex peptide composed of multiple amino acids. Its biological activity is of significant interest due to its potential therapeutic applications and its role in various biochemical processes. This article examines the biological activity of this compound, drawing on diverse sources and research findings.

Biological Significance

- Role in Protein Synthesis :

- Neurotransmission :

-

Therapeutic Potential :

- The peptide's composition suggests potential applications in drug development, particularly for conditions like neurodegenerative diseases and cancer, where modulation of protein synthesis and cellular signaling pathways is critical.

Enzymatic Activity

Recent studies have highlighted the enzymatic properties of asparagine synthetase (AS), which catalyzes the conversion of aspartate to asparagine using ammonia. This process is essential for maintaining nitrogen balance in cells .

In Vitro Studies

In vitro experiments have demonstrated that this peptide can enhance cell proliferation in certain cancer cell lines, suggesting a possible role as a growth factor or signaling molecule . Additionally, it has shown to modulate immune responses, indicating its potential use in immunotherapy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of L-asparagine derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote survival pathways, highlighting their potential for treating neurodegenerative disorders .

Case Study 2: Cancer Cell Proliferation

Research conducted on various cancer cell lines demonstrated that L-asparagine can enhance growth rates and viability under specific conditions. This effect was attributed to its role in protein synthesis and metabolic regulation within tumor cells .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 681.736 g/mol |

| Role in Protein Synthesis | Nitrogen donor |

| Neurotransmission Influence | Yes |

| Therapeutic Applications | Cancer, neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.